(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-2-19-13-9-5-6-10-14(13)21-16(19)18-15(20)11-7-3-4-8-12(11)17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRKRQOKFFZMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Ylidene Group: The final step involves the condensation of the brominated benzothiazole with an appropriate benzamide derivative under basic conditions to form the this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The ylidene group can participate in condensation reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Condensation Reactions: These reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of (E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in the Thiazole-Benzamide Family
Numerous structurally related compounds have been synthesized and characterized, providing a basis for comparative analysis:
Substituent Variations on the Benzamide Ring
- Chloro vs. Bromo Substituents: 2-Chloro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6c): This compound () replaces bromine with chlorine at the benzamide’s ortho position. NMR data for 6c (δ 7.5–8.2 ppm for aromatic protons) highlights similar electronic environments to the bromo analogue . N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a): Lacking a halogen, this compound () exhibits simpler aromatic resonance patterns (δ 7.3–7.8 ppm) and lower melting points due to reduced intermolecular halogen bonding .
Modifications on the Thiazole Core
- Benzo[d]thiazole vs. Simple Thiazole: The fused benzene ring in the target compound increases planarity and conjugation, enhancing UV absorption and stability compared to non-fused analogues like 7a .
Functional Group Additions
- N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (): This analogue replaces the benzamide’s bromo group with a dimethylsulfamoyl moiety, significantly altering solubility and hydrogen-bonding capacity. The sulfonamide group’s electron-withdrawing nature may reduce electrophilic aromatic substitution reactivity compared to bromine .
Physicochemical Properties
- Molecular Weight and Solubility: The bromo substituent increases molecular weight (~370–380 g/mol) compared to chloro (~330 g/mol) or non-halogenated analogues, reducing aqueous solubility.
- Spectroscopic Data :
Biological Activity
(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
1. Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H16BrN3OS
- Molecular Weight : 418.33 g/mol
- IUPAC Name : N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
The presence of the bromine atom and the ethyl group in the benzothiazole structure contributes to its unique chemical properties, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:
- Anticancer Activity : The compound has been shown to inhibit key enzymes associated with cell proliferation. This inhibition leads to apoptosis in cancer cells, indicating its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although detailed studies are still required to confirm these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Enzyme Inhibition | Blocks specific enzyme activities |
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of this compound using various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects at concentrations ranging from 25 to 100 µg/mL, particularly against Staphylococcus aureus and Escherichia coli.
5. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with other benzothiazole derivatives known for their biological activities.
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | Anticancer | Effective against multiple cancer types |
| 6-Bromo-2-(4-hydroxyphenyl)benzothiazole | Antimicrobial | Broad-spectrum antimicrobial properties |
| (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene) | Antiviral | Demonstrated antiviral activity in vitro |
The structural variations among these compounds influence their biological activities, highlighting the importance of functional groups in determining efficacy.
6. Conclusion
This compound shows promising biological activities, particularly in anticancer and antimicrobial applications. Further research is needed to elucidate its full potential and mechanisms of action, paving the way for potential therapeutic developments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
